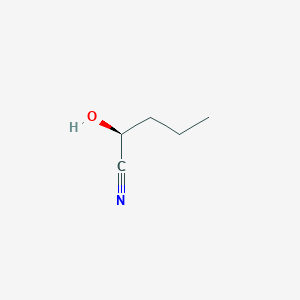

(S)-2-Hydroxypentanenitrile

Description

Significance of (S)-2-Hydroxypentanenitrile as a Chiral Synthon

This compound, with its defined (S)-configuration at the C2 position, is a valuable chiral synthon. It serves as a precursor for the synthesis of various optically active compounds. Its structure, featuring a propyl group attached to the chiral center, allows for the introduction of a linear, four-carbon chain into a target molecule. This is particularly useful in the construction of natural products and biologically active molecules where such structural motifs are prevalent.

The utility of this compound is exemplified by its application in the synthesis of more complex chiral molecules. For instance, the hydroxyl and nitrile groups can be manipulated independently to build up molecular complexity in a stepwise and controlled manner. The stereochemical information embedded in this compound is transferred to the final product, a fundamental principle of asymmetric synthesis. The enzymatic synthesis of this compound is achieved through the reaction of butanal with hydrogen cyanide, catalyzed by an (S)-hydroxynitrile lyase. uniprot.orgrhea-db.orgrhea-db.org

Historical Context and Evolution of α-Hydroxynitrile Chemistry

The chemistry of α-hydroxynitriles dates back to the 19th century, with the first description of a reaction catalyzed by a hydroxynitrile lyase (HNL) by Wöhler and Liebig in 1837. rsc.org However, it was not until 1908 that Rosenthaler conducted the first enantioselective synthesis of an α-hydroxynitrile, producing optically pure mandelonitrile (B1675950) using an emulsin extract from bitter almonds. rsc.orgdiva-portal.org This marked a seminal moment in both organic chemistry and biocatalysis.

Initially, the synthesis of chiral α-hydroxynitriles was heavily reliant on enzymes, which offered high enantioselectivity but were often limited by substrate scope and operational stability. d-nb.info The development of chemical catalysts for asymmetric cyanohydrin synthesis began to gain momentum in the latter half of the 20th century. A significant breakthrough came in 1986 when the first enantioselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to an aldehyde catalyzed by a chiral Lewis acid was reported. diva-portal.orgwiley.com

Over the past few decades, the field has seen tremendous growth, with the development of a diverse range of catalysts, including metal complexes and small organic molecules (organocatalysts). wiley.com These advancements have provided chemists with a powerful and versatile toolkit for the synthesis of chiral cyanohydrins, often rivaling or even surpassing enzymatic methods in terms of efficiency, generality, and enantioselectivity. wiley.com

Research Trajectories and Academic Significance of this compound

Current research involving this compound and other chiral α-hydroxynitriles is focused on several key areas. A major trajectory is the discovery and engineering of novel hydroxynitrile lyases (HNLs) with improved properties. mdpi.comresearchgate.net Researchers are exploring enzymes from various natural sources and employing protein engineering techniques to enhance their stability, substrate specificity, and enantioselectivity. mdpi.comresearchgate.net This allows for the synthesis of a wider range of chiral cyanohydrins under milder and more environmentally friendly conditions.

Another significant area of research is the development of more efficient and versatile chemical catalysts for asymmetric cyanation. This includes the design of new chiral ligands for metal-based catalysts and the exploration of novel organocatalytic systems. wiley.com The goal is to create catalysts that are not only highly enantioselective but also robust, recyclable, and capable of functioning with a broad range of substrates under practical reaction conditions.

Furthermore, there is a growing interest in the application of chiral α-hydroxynitriles, including this compound, in the total synthesis of complex natural products and pharmaceuticals. d-nb.info Their ability to serve as versatile chiral building blocks makes them indispensable tools for constructing intricate molecular architectures with high stereochemical control. The development of cascade reactions, where multiple transformations occur in a single pot, often utilizing a chiral cyanohydrin as a key intermediate, is also a prominent research direction. acs.org

The academic significance of this compound lies in its role as a model substrate for studying the mechanisms of both enzymatic and chemical asymmetric catalysis. Understanding how different catalysts achieve high levels of stereocontrol in the formation of this and related cyanohydrins provides fundamental insights that can be applied to the development of new and improved synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

107537-99-5 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

(2S)-2-hydroxypentanenitrile |

InChI |

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m0/s1 |

InChI Key |

AANFRDGJHYLLAE-YFKPBYRVSA-N |

Isomeric SMILES |

CCC[C@@H](C#N)O |

Canonical SMILES |

CCCC(C#N)O |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of S 2 Hydroxypentanenitrile

Asymmetric Cyanohydrin Formation Strategies

The addition of a cyanide group to an aldehyde to form a cyanohydrin is a classic C-C bond-forming reaction. wikipedia.org When performed in an asymmetric fashion, it provides direct access to enantiomerically enriched α-hydroxynitriles. The primary strategies for achieving this stereoselectivity involve the use of chiral catalysts or enzymes.

Chiral Catalyst-Mediated Cyanohydrin Reactions

Chiral catalysts, including both small organic molecules (organocatalysts) and metal-ligand complexes, have emerged as powerful tools for enantioselective cyanohydrin synthesis. These catalysts create a chiral environment around the reacting aldehyde, directing the nucleophilic attack of the cyanide anion to one face of the carbonyl group.

Organocatalytic Approaches to Enantioselective α-Hydroxynitrile Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has gained significant traction in asymmetric synthesis. nih.govnih.govnih.gov In the context of cyanohydrin synthesis, various organocatalysts have been developed to promote the enantioselective addition of cyanide to aldehydes. While specific data on the organocatalytic synthesis of (S)-2-hydroxypentanenitrile is not extensively detailed in the provided results, the general principles can be applied. For instance, confined organocatalysts have been shown to be effective for the highly enantioselective cyanosilylation of a broad range of ketones, suggesting their potential applicability to aldehydes like pentanal. nih.gov

A notable example of organocatalysis is the use of imidodiphosphorimidates (IDPi) for the cyanosilylation of ketones, achieving high enantioselectivity. nih.gov This approach highlights the potential for developing highly selective organocatalytic systems for the synthesis of chiral cyanohydrins from aliphatic aldehydes.

Metal-Catalyzed Asymmetric Cyanosilylation and Related Reactions

Metal-catalyzed asymmetric cyanosilylation is a widely studied and effective method for the synthesis of chiral cyanohydrins. diva-portal.orgwiley.com This reaction typically involves the use of a chiral ligand complexed to a metal center, which acts as a Lewis acid to activate the aldehyde substrate. Trimethylsilyl (B98337) cyanide (TMSCN) is often used as the cyanide source in these reactions. wikipedia.orgwiley.com

A variety of metals, including titanium, aluminum, and others, have been employed in these catalytic systems. diva-portal.orgacs.orgnih.gov For instance, titanium(IV) complexes of chiral diols have been shown to be effective catalysts. wiley.com The development of homochiral metal-organic frameworks (MOFs) has also provided highly efficient and recyclable heterogeneous catalysts for the asymmetric cyanation of aldehydes. acs.orgrsc.org These frameworks can exhibit enhanced catalytic activity and enantioselectivity compared to their homogeneous counterparts. acs.org

| Metal/Ligand System | Substrate | Cyanide Source | Enantiomeric Excess (ee) | Reference |

| Ti(IV)-Schiff base | Aldehydes | TMSCN | High | diva-portal.org |

| Li(I)-BINOL | Benzaldehyde (B42025) | TMSCN | up to >99% | wikipedia.orgacs.org |

| Vanadium(V)oxo(salen) | Aldehydes | - | - | rsc.org |

This table represents a summary of findings for asymmetric cyanosilylation of aldehydes in general, as specific data for this compound was limited in the search results.

Ligand Design Principles for Chiral Induction in Cyanohydrin Synthesis

The success of metal-catalyzed asymmetric cyanohydrin synthesis is heavily reliant on the design of the chiral ligand. diva-portal.org The ligand's structure dictates the chiral environment of the catalytic center, thereby controlling the enantioselectivity of the reaction. Common classes of chiral ligands include Schiff bases, BINOL and its derivatives, and various chiral alcohols. diva-portal.org

Key principles in ligand design include:

Steric Hindrance: The ligand should create a sterically demanding environment that favors the approach of the nucleophile from one direction.

Rigidity and Conformational Control: A rigid ligand backbone often leads to higher enantioselectivity by reducing the number of possible transition states.

Peptide-based ligands have also been explored, offering modular and tunable structures that can be optimized for specific reactions. nih.gov The development of novel ligand architectures, such as those used in porphyrin-salen based chiral metal-organic frameworks, continues to push the boundaries of enantioselectivity in this field. rsc.org

Enzymatic Synthesis of this compound

Enzymes, as natural catalysts, offer remarkable stereoselectivity under mild reaction conditions. For the synthesis of chiral cyanohydrins, hydroxynitrile lyases (HNLs) are the enzymes of choice. uniovi.esresearchgate.net

Hydroxynitrile Lyase (HNL) Biocatalysis for Enantiopure Production

Hydroxynitrile lyases (HNLs) catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones. wikipedia.orgnih.gov (S)-selective HNLs, such as the one from Hevea brasiliensis (para rubber tree), are particularly useful for the synthesis of this compound. uniprot.org This enzyme can be utilized as a biocatalyst for the stereoselective synthesis of a wide array of (S)-cyanohydrins. uniprot.org

The reaction involves the direct addition of HCN to pentanal, catalyzed by the (S)-HNL, to yield this compound. The enzyme's active site provides a precisely shaped chiral environment that forces the reaction to proceed with high enantioselectivity. wikipedia.org

| Enzyme Source | Substrate | Product | Enantiomeric Purity | Reference |

| Hevea brasiliensis (HNL) | Butanal | (2S)-2-Hydroxypentanenitrile | High | uniprot.org |

| Prunus armeniaca (HNL) | 2-Thiophenecarboxaldehyde | (S)-2-Hydroxy-2-(thiophen-2-yl)acetonitrile | 97% ee | uniovi.es |

This table includes data for analogous reactions catalyzed by HNLs to illustrate the enzyme's capabilities.

The use of HNLs in organic synthesis has been well-established, offering a green and efficient route to enantiopure cyanohydrins. researchgate.net The enzyme from Hevea brasiliensis has an optimal pH between 5.3 and 5.7. uniprot.org

Biocatalyst Engineering and Directed Evolution of HNLs

The synthesis of this compound via the hydrocyanation of pentanal is effectively catalyzed by (S)-selective hydroxynitrile lyases (HNLs). nih.govebi.ac.uk Native HNLs, such as the well-studied enzyme from the rubber tree (Hevea brasiliensis), provide a strong foundation for this transformation. nih.gov However, to optimize the synthesis for industrial applications, protein engineering and directed evolution have become indispensable tools for creating "tailor-made" biocatalysts. acs.org

Engineering efforts often focus on the enzyme's active site to better accommodate the aliphatic substrate, pentanal. By modifying amino acid residues that line the substrate-binding pocket, researchers can improve the positioning of the substrate for a more efficient and selective nucleophilic attack by the cyanide ion. europa.eu For example, HNLs belonging to the α/β-hydrolase fold superfamily have been a primary focus of such engineering. nih.gov Although these enzymes possess a Ser-His-Asp catalytic triad, their mechanism for cyanohydrin cleavage and synthesis does not involve an acyl-enzyme intermediate. ebi.ac.uknih.gov Instead, precise substrate positioning and stabilization of the transition state are critical for catalysis. ebi.ac.uk

The success of these engineering strategies is demonstrated by the creation of HNL variants with significantly improved performance for various aldehydes. While specific data for pentanal is often part of proprietary industrial research, the principles are broadly applicable. High-throughput screening assays, often colorimetric, are crucial for rapidly assessing the vast number of variants generated during directed evolution. researchgate.net

Table 1: Key Areas for HNL Improvement via Directed Evolution

| Property Enhanced | Rationale for this compound Synthesis | Engineering Strategy Example |

| Enantioselectivity | To maximize the yield of the desired (S)-enantiomer over the (R)-enantiomer. | Site-directed mutagenesis of active site residues to create a more sterically hindered environment for one enantiomeric approach. |

| Substrate Affinity | To improve the enzyme's efficiency at converting pentanal, an aliphatic aldehyde. | Random mutagenesis (error-prone PCR) followed by screening for variants with lower Kₘ values for pentanal. |

| Solvent Stability | To allow for higher substrate concentrations in biphasic reaction systems, improving overall yield. | Introducing mutations that enhance protein rigidity or create protective surface charge interactions. |

| Thermostability | To enable reactions at higher temperatures, which can increase reaction rates and substrate solubility. | Consensus-guided mutagenesis or introducing disulfide bonds to stabilize the protein structure. |

Enzyme Immobilization Techniques and Reactor Design for Continuous Flow Processes

For the industrial-scale synthesis of this compound, moving from batch production to continuous flow processes offers significant advantages in productivity, control, and automation. nih.gov A critical enabling technology for flow biocatalysis is enzyme immobilization. nih.govlongdom.org Immobilizing the HNL enzyme onto a solid support prevents it from being washed away in the flow system, enhances its operational stability, and allows for easy separation from the product stream and reuse. longdom.org

Several immobilization strategies are available, each with distinct advantages:

Adsorption: This method relies on non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) to attach the enzyme to a carrier like mesoporous silica. It is a simple and mild method, but enzyme leaching can be a concern. longdom.orgmdpi.com

Covalent Binding: This involves forming a stable covalent bond between the enzyme and a functionalized support (e.g., epoxy-activated resins). This method provides strong attachment, minimizing leaching, and often enhancing enzyme stability. mdpi.com

Entrapment: The enzyme is physically confined within the pores of a polymer matrix, such as an agarose (B213101) or alginate gel. longdom.orgresearchgate.net Recent innovations include using agarose-binding tags fused to the enzyme to improve retention within the hydrogel matrix. researchgate.net

These immobilized enzymes are then packed into a reactor, commonly a packed-bed reactor, to create an Immobilized Enzyme Reactor (IMER). whiterose.ac.uk In a typical setup for this compound synthesis, a solution of pentanal in a water-immiscible organic solvent and an aqueous solution of a cyanide salt (e.g., KCN, buffered to an optimal pH for the enzyme) are continuously pumped through the IMER. The biphasic system facilitates product extraction and can minimize substrate/product inhibition. The continuous flow setup allows for precise control over reaction parameters like temperature, flow rate (residence time), and pH, leading to consistent product quality and high yields. nih.gov

Table 2: Comparison of HNL Immobilization Techniques for Flow Synthesis

| Immobilization Method | Carrier Example | Primary Advantage | Potential Disadvantage |

| Physical Adsorption | Mesoporous Silica | Simple, mild conditions, no chemical modification of enzyme needed. | Enzyme leaching may occur, reducing operational lifetime. |

| Covalent Attachment | Epoxy-activated Acrylic Resin | Strong binding, minimal leaching, often enhances stability. | Can potentially distort enzyme structure, reducing activity if not optimized. |

| Entrapment/Encapsulation | Agarose or Alginate Gels | Mild conditions, protects enzyme from harsh environments. | Mass transfer limitations for substrates and products can reduce reaction rates. |

| Affinity Binding | Metal-chelate Carrier (for His-tagged enzymes) | High specificity of attachment, simple purification and immobilization. | Cost of affinity tags and carriers; potential leaching in presence of chelators. mdpi.com |

Chemoenzymatic Cascade Strategies for Enhanced Enantioselectivity and Yield

In the context of this compound, a cascade could begin with the HNL-catalyzed synthesis of the cyanohydrin, which then serves as a substrate for a subsequent transformation. For example, a three-step cascade could be designed for the synthesis of a chiral β-hydroxy acid:

(Enzymatic Step): (S)-selective HNL catalyzes the addition of cyanide to pentanal to produce this compound with high enantiomeric excess.

(Chemical Step): The nitrile group of this compound is hydrolyzed to a carboxylic acid under acidic or basic conditions. This step must be carefully controlled to avoid racemization of the adjacent chiral center.

(Enzymatic Step): A lipase (B570770) could then be used for a kinetic resolution or a stereoselective esterification of the resulting α-hydroxy acid, further enhancing the enantiopurity of the final product.

Alternatively, cascades can be designed where the HNL is not the first step. A cascade involving a halohydrin dehalogenase (HHDH) could be used to produce β-hydroxynitriles. d-nb.info While not a direct route to an α-hydroxynitrile, these complex cascade systems highlight the modularity and power of combining different classes of enzymes and chemical steps to achieve novel transformations. nih.govd-nb.info

Novel Synthetic Pathways to Chiral α-Hydroxynitriles

While biocatalysis offers a direct route, research into purely chemical synthetic pathways continues to provide alternative and complementary strategies for accessing chiral α-hydroxynitriles.

Convergent and Divergent Synthetic Routes to Access the (S)-Configuration

Strategic planning is key to the efficient synthesis of complex molecules. Convergent and divergent syntheses represent two powerful, opposing strategies. wikipedia.orgwikipedia.org

A divergent synthesis is more applicable here. This strategy begins with a common, often chiral, core structure which is then elaborated into a library of diverse but related compounds. wikipedia.orgslideshare.net To access this compound, one could start with a versatile chiral building block, for example, (S)-epichlorohydrin. Through a series of reactions, the epoxide ring could be opened and the side chain modified to install the required propyl group and nitrile functionality, preserving the (S)-stereocenter. This approach allows for the creation of various α-hydroxynitriles by simply changing one of the reacting partners in a late-stage step.

Multicomponent Reactions (MCRs) and Tandem Processes for Structural Complexity

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. mdpi.com This approach is atom-economical and reduces waste by minimizing intermediate isolation and purification steps. mdpi.com

The classic MCR for generating α-aminonitriles is the Strecker reaction. nih.gov While this produces an amino group instead of a hydroxyl group, the development of asymmetric variants provides a blueprint for analogous reactions. An asymmetric MCR for α-hydroxynitriles could involve the reaction of pentanal, a cyanide source (like trimethylsilyl cyanide), and a chiral catalyst. The catalyst would orchestrate the stereoselective addition of the cyanide to the aldehyde, yielding this compound.

Tandem processes , also known as domino or cascade reactions, involve two or more bond-forming transformations that occur sequentially in one pot under the same reaction conditions without adding further reagents. rsc.org A potential tandem process for an α-hydroxynitrile precursor could involve a Knoevenagel condensation followed by a Michael addition. mdpi.com For instance, the reaction of phenylglyoxal, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one proceeds via a tandem Knoevenagel-Michael protocol. mdpi.com Adapting such logic to aliphatic aldehydes and cyanide nucleophiles could provide novel, efficient routes to α-hydroxynitriles.

Mechanistic and Stereochemical Investigations of Reactions Involving S 2 Hydroxypentanenitrile

Elucidation of Stereocontrol Mechanisms in Asymmetric Transformations

The asymmetric synthesis of (S)-2-hydroxypentanenitrile, a chiral cyanohydrin, is a pivotal process in organic chemistry, providing a valuable building block for more complex molecules. The stereocontrol in these transformations is typically achieved through the use of chiral catalysts, which create a stereochemically defined environment for the nucleophilic addition of a cyanide source to pentanal. Various catalytic systems have been developed, each with a distinct mechanism for inducing enantioselectivity.

One of the most effective methods involves the use of chiral metal-based Lewis acid catalysts. Titanium complexes, in particular, have been extensively studied. For instance, catalysts derived from titanium(IV) and C1-symmetric Schiff bases have demonstrated high enantioselectivities, reaching up to 91% for the addition of trimethylsilylcyanide (TMSCN) to aldehydes. wiley.com The mechanism is believed to involve the coordination of the aldehyde's carbonyl oxygen to the chiral titanium center. This activation renders the carbonyl carbon more electrophilic and orients the aldehyde in a specific conformation. The chiral ligands attached to the metal create a sterically hindered environment, forcing the cyanide nucleophile to attack from a less hindered face, leading to the preferential formation of one enantiomer. Aggregation effects of these titanium-based catalysts can also play a role, with catalyst loading sometimes showing a non-linear relationship with enantioselectivity. wiley.com

Another significant class of catalysts are small organic molecules, such as cyclic dipeptides. The dipeptide cyclo[(S)-His-(S)-Phe] has been shown to effectively catalyze the hydrocyanation of aldehydes. nih.gov Theoretical studies using Density Functional Theory (DFT) and MP2 methods suggest a dimeric form of the dipeptide as the active catalytic species. nih.gov In this proposed mechanism, one imidazole (B134444) group of the dimer acts as a base to deliver the cyanide nucleophile, while the second imidazole group functions as an acid, activating the aldehyde. The stereochemical outcome is dictated by π-stacking interactions between the phenyl groups of the catalyst and the substrate, which favors a specific orientation of the aldehyde in the transition state. nih.gov

Enzymatic catalysis using hydroxynitrile lyases (oxynitrilases) represents a highly efficient and stereospecific route to (S)-cyanohydrins. These enzymes, such as the one from Hevea brasiliensis, operate under mild conditions and exhibit remarkable enantioselectivity. The mechanism involves the activation of the aldehyde within a chiral active site of the enzyme. The precise positioning of the substrate and the cyanide nucleophile by amino acid residues within the active site ensures a highly controlled facial attack on the carbonyl group, leading to the formation of the (S)-enantiomer with very high optical purity. nih.govresearchgate.net

The choice of cyanide source is also crucial. Trimethylsilylcyanide (TMSCN) is frequently used as it forms a more stable silyl-ether protected cyanohydrin, which prevents the reversible cleavage and potential racemization of the product. wiley.comdiva-portal.org The stability of this adduct is due to the strong Si-O bond. wiley.com

Table 1: Effect of Catalyst Type on the Asymmetric Synthesis of Cyanohydrins

| Catalyst System | Aldehyde Type | Cyanide Source | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Titanium(IV)-Schiff Base | Aliphatic/Aromatic | TMSCN | Up to 91% | wiley.com |

| cyclo[(S)-His-(S)-Phe] | Aromatic | HCN | High ee, especially under heterogeneous conditions | nih.gov |

| Hevea brasiliensis Oxynitrilase | Aliphatic (e.g., Hexanal) | Acetone Cyanohydrin | >95% | thieme-connect.de |

Reaction Kinetics and Thermodynamic Analysis of this compound Formation

In base-catalyzed cyanohydrin formation, the first step is the attack of the nucleophilic cyanide ion on the carbonyl group, which is typically the rate-determining step, followed by a rapid protonation of the resulting alkoxide intermediate. orgoreview.comlibretexts.org The reaction rate is therefore dependent on the concentration of both the carbonyl compound and the free cyanide ion. The general reactivity trend shows that aldehydes react faster and more favorably than ketones, with sterically hindered ketones reacting very slowly. orgoreview.com

Recent studies have explored novel methods to accelerate the reaction. For instance, conducting the reaction under a carbon dioxide atmosphere has been shown to dramatically increase the reaction rate. chemrxiv.org In the reaction of an aldehyde with potassium cyanide (KCN) in ethanol, a pseudo-first-order rate constant of k = 2.50 x 10⁻³ s⁻¹ was observed under a CO₂ atmosphere, representing a significant rate acceleration compared to conventional conditions. chemrxiv.org This acceleration is attributed to the increased solubility of KCN due to the in situ formation of cyanoformate, which liberates more soluble cyanide nucleophiles. chemrxiv.org

Kinetic resolution processes have also been applied to the synthesis of enantiopure hydroxynitriles. In lipase-catalyzed resolutions, the reaction rates are influenced by the choice of enzyme, solvent, and the nature of protecting groups on the substrate. For example, in the resolution of 5-hydroxy-2-hydroxypentanenitrile derivatives, the reaction rates were found to be faster in t-BuOMe than in toluene (B28343) or 1,4-dioxane. uniovi.es The structure of the substrate also plays a crucial role; a bulky protecting group like trityl on the 5-hydroxy position led to very high enantioselectivity (E = 125) and good reaction rates in the lipase-catalyzed acetylation of the 2-hydroxy group. uniovi.es

Identification and Characterization of Key Intermediates and Transition States

The mechanism of cyanohydrin formation proceeds through distinct intermediates and transition states that have been investigated through both experimental and computational methods.

In the classical base-catalyzed mechanism, the primary intermediate is a tetrahedral alkoxide ion. libretexts.org This intermediate is formed after the nucleophilic cyanide ion attacks the electrophilic carbonyl carbon, causing the π-electrons of the C=O bond to move to the oxygen atom. libretexts.org This alkoxide is a transient species that is quickly protonated in the subsequent step by a proton source, such as HCN or water, to yield the final cyanohydrin product. orgoreview.comlibretexts.org

Computational studies, particularly using DFT, have been instrumental in elucidating the structures of transition states in catalyzed asymmetric cyanohydrin syntheses. For the reaction catalyzed by the dipeptide cyclo[(S)-His-(S)-Phe], a transition state has been proposed where the aldehyde is bound to a catalyst dimer. nih.gov This model involves one imidazole group delivering the cyanide, while the other activates the aldehyde through hydrogen bonding. The stability of this transition state is further enhanced by π-π interactions between the aromatic rings of the catalyst and the substrate, which ultimately governs the stereochemical outcome. nih.gov The calculated activation free energy barrier for the hydrocyanation of benzaldehyde (B42025) via this pathway was found to be 20.8 kcal/mol in the gas phase. nih.gov

In acid-catalyzed or Lewis acid-catalyzed reactions, the mechanism can differ. With a Lewis acid catalyst, such as a titanium complex, the carbonyl oxygen of the aldehyde coordinates to the Lewis acidic metal center. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The transition state involves a ternary complex of the catalyst, the aldehyde, and the cyanide source (e.g., TMSCN). The chiral ligands on the metal center dictate the facial selectivity of the cyanide attack. wiley.com

Alternative mechanisms have also been explored, especially for reactions in acidic aqueous solutions where the concentration of free cyanide anion is very low. ic.ac.uk One proposed pathway involves the isomerization of HCN to the more nucleophilic HNC, facilitated by water molecules, followed by a cyclic reaction. ic.ac.uk Another possibility is the initial protonation of the carbonyl group, which activates it towards attack by the less nucleophilic H-C bond of HCN. ic.ac.uk A calculated transition state for a mechanism involving a water molecule acting as a base to deprotonate HCN while the carbon simultaneously attacks the carbonyl carbon showed a high activation energy, but it presents a plausible alternative to the standard cyanide anion mechanism under specific conditions. ic.ac.uk

Influence of Solvent Effects, Temperature, and Pressure on Stereoselectivity and Reaction Pathways

Solvent Effects: The choice of solvent can have a profound impact on both the reaction rate and the enantioselectivity. rsc.orgresearchgate.net In the synthesis of propargylamines via N-sulfinylimines, nonpolar solvents like toluene were found to enhance the stability of the transition state, leading to better diastereomeric ratios and improved yields compared to more polar solvents like DCM or THF. beilstein-journals.org For the dipeptide-catalyzed hydrocyanation, the highest enantioselectivities are often achieved under heterogeneous conditions using non-polar solvents like toluene, where the catalyst is insoluble. nih.gov Molecular dynamics studies suggest that the catalytically active dimer is more stable in non-polar media. nih.gov The solvent's ability to form solute-solvent clusters can define the reactive species in the solution, directly impacting the stereochemical pathway. rsc.org

Temperature Effects: Temperature is a critical parameter for controlling stereoselectivity. Generally, lower temperatures are favored for asymmetric reactions as they enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee). For example, in the synthesis of cyanohydrins using a titanium complex of a taddol system, reactions were typically carried out at low temperatures like -20 °C. wiley.com However, the relationship between temperature and enantioselectivity is not always linear. In some cases, a phenomenon known as an "inversion temperature" is observed, where the sense of stereoinduction reverses above a certain temperature. rsc.orgresearchgate.net This can be explained by the existence of an equilibrium between different reactive clusters or pathways with different activation parameters. rsc.org Attenuation of enantioselectivity at higher temperatures can also occur due to an increased contribution from a non-catalyzed racemic background reaction or a thermodynamically controlled process that favors the other enantiomer. researchgate.net

Pressure Effects: High pressure can be employed to influence reaction rates and, in some cases, stereoselectivity, particularly for reactions with a negative activation volume. High-pressure conditions (e.g., 9 Kbar) have been used in the cyanation of ketones, demonstrating that enantioselectivity can be achieved even for these less reactive substrates. wiley.comdiva-portal.org While effective, the requirement for specialized high-pressure equipment can make this approach less practical for standard laboratory use. wiley.com

Table 2: Influence of Reaction Conditions on Stereoselectivity

| Parameter | Condition | Effect on Stereoselectivity | Rationale | Reference |

|---|---|---|---|---|

| Solvent | Non-polar (e.g., Toluene) | Often increases ee | Stabilizes transition states, promotes catalyst aggregation/heterogeneity. | nih.govbeilstein-journals.org |

| Polar (e.g., THF, DCM) | Can decrease ee | May solvate catalyst or intermediates differently, altering transition state energies. | beilstein-journals.org | |

| Temperature | Low (e.g., -20 °C) | Generally increases ee | Magnifies energy difference (ΔΔG‡) between diastereomeric transition states. | wiley.com |

| High | Can decrease or invert ee | Increased contribution of racemic background reaction; non-linear Eyring behavior. | researchgate.net |

| Pressure | High (e.g., 9 Kbar) | Can enable reactions for hindered substrates and influence selectivity. | Favors reactions with a negative activation volume; can alter transition state geometry. | wiley.com |

Derivatization and Chemical Transformations of S 2 Hydroxypentanenitrile

Conversion to Chiral α-Hydroxy Carboxylic Acids and Esters

The nitrile functionality of (S)-2-Hydroxypentanenitrile can be readily converted into a carboxylic acid or an ester group while preserving the stereocenter at the C2 position.

Acid- or base-catalyzed hydrolysis of the nitrile group provides the corresponding α-hydroxy carboxylic acid. For instance, treatment of a cyanohydrin like (±)-4,4-dimethyl-2-hydroxypentanenitrile with concentrated hydrochloric acid followed by sodium hydroxide (B78521) leads to the formation of the carboxylic acid, (±)-4,4-dimethyl-2-hydroxypentanoic acid. nih.gov This method is applicable to the (S)-enantiomer to produce (S)-2-hydroxypentanoic acid.

Furthermore, this compound can be converted directly to its corresponding esters. This can be achieved through conventional condensation reactions with carboxylic acids. mdpi.com A notable method is the Mitsunobu reaction. While typically proceeding with inversion of configuration at the alcohol center, certain esterifications of cyanohydrins have been reported to occur with retention. For example, the Mitsunobu esterification of the related (R)-2-hydroxy-pentanenitrile with phenylacetic acid has been shown to yield the (R)-ester, indicating retention of configuration at the chiral center. epo.org This suggests that similar stereoretentive esterifications may be possible for the (S)-enantiomer.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| This compound | 1. HCl (conc.)2. NaOH | (S)-2-Hydroxypentanoic acid | Nitrile Hydrolysis |

| This compound | R'COOH, Acid catalyst | (S)-2-Hydroxy-pentanoic acid ester | Esterification |

| This compound | Phenylacetic acid, DEAD, PPh₃ | (S)-2-(Phenylacetoxy)pentanenitrile | Stereoretentive Mitsunobu Esterification |

Reduction to Chiral β-Amino Alcohols and 1,2-Diols

The reduction of the nitrile group is a key transformation that leads to valuable chiral amino alcohols and diols.

The nitrile group can be completely reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). docbrown.infomasterorganicchemistry.com This reaction converts this compound into (S)-1-amino-2-pentanol, a chiral β-amino alcohol, without affecting the adjacent hydroxyl group. The process typically involves an initial reduction to an imine intermediate, followed by a second reduction to the amine. masterorganicchemistry.comyoutube.com

The synthesis of the corresponding chiral 1,2-diol, (S)-1,2-pentanediol, can be achieved through a multi-step process. This involves the initial hydrolysis of the nitrile in this compound to form (S)-2-hydroxypentanoic acid, which is then reduced. The reduction of the carboxylic acid function can be accomplished using reagents like sodium borohydride, although this often requires the acid to be converted to an ester first for better reactivity. google.com

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| This compound | 1. LiAlH₄, Ether2. H₂O workup | (S)-1-Amino-2-pentanol | Nitrile Reduction |

| This compound | 1. Hydrolysis (e.g., H₃O⁺)2. Reduction (e.g., NaBH₄ on ester) | (S)-1,2-Pentanediol | Nitrile Hydrolysis & Carboxylic Acid Reduction |

Transformations to Chiral α-Hydroxy Aldehydes and Ketones

Partial reduction of the nitrile or its reaction with organometallic reagents provides access to chiral α-hydroxy aldehydes and ketones.

The nitrile group can be selectively reduced to an aldehyde by using a sterically hindered reducing agent such as Diisobutylaluminum hydride (DIBAL-H). commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol. libretexts.orgchemistryscore.com An aqueous workup then hydrolyzes the intermediate imine to yield the desired (S)-2-hydroxypentanal.

To synthesize chiral α-hydroxy ketones, Grignard reagents can be employed. The Grignard reagent (R-MgX) adds to the electrophilic carbon of the nitrile, forming an imine salt intermediate after the initial nucleophilic attack. masterorganicchemistry.comlibretexts.org This intermediate is then hydrolyzed with aqueous acid to produce the corresponding ketone, (S)-1-hydroxy-1-pentan-2-one derivative, where the new R group from the Grignard reagent is attached to the former nitrile carbon. organicchemistrytutor.comyoutube.com

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| This compound | 1. DIBAL-H, Toluene (B28343), -78 °C2. H₂O workup | (S)-2-Hydroxypentanal | Partial Nitrile Reduction |

| This compound | 1. R-MgX (Grignard reagent), Ether2. H₃O⁺ workup | (S)-3-Hydroxy-alkan-2-one | Grignard Addition to Nitrile & Hydrolysis |

Cyclization Reactions and Heterocyclic Compound Synthesis Utilizing the Nitrile Functionality

The nitrile group in this compound is a valuable handle for the construction of various heterocyclic systems, most notably oxazolines and tetrazoles.

Oxazolines can be synthesized through the reaction of the nitrile with a 2-amino alcohol. organic-chemistry.org This can occur via an intramolecular cyclization if the hydroxyl group of this compound is first converted to an amine, or through an intermolecular reaction. A common method involves the zinc chloride-catalyzed reaction between a nitrile and an amino alcohol at high temperatures. wikipedia.org

Tetrazoles are formed via a [2+3] cycloaddition reaction between the nitrile and an azide (B81097), typically sodium azide (NaN₃). researchgate.net This reaction is often catalyzed by a Lewis acid, such as zinc salts, or can be promoted by various catalysts under different conditions. nih.govbiolmolchem.comorganic-chemistry.org The reaction of this compound with sodium azide would yield the corresponding (S)-5-(1-hydroxybutyl)-1H-tetrazole.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| This compound | 2-Aminoethanol, ZnCl₂ | (S)-4-Ethyl-4,5-dihydro-oxazol-2-yl derivative | Oxazoline Synthesis |

| This compound | NaN₃, Lewis Acid (e.g., ZnCl₂) | (S)-5-(1-Hydroxybutyl)-1H-tetrazole | [2+3] Cycloaddition |

Applications of S 2 Hydroxypentanenitrile As a Chiral Building Block in Advanced Organic Synthesis

Strategic Precursor in Asymmetric Total Synthesis of Natural Products

The synthesis of natural products often requires the precise installation of chiral centers. (S)-2-Hydroxypentanenitrile could serve as a valuable C5 chiral synthon in the total synthesis of various natural products.

The hydroxyl and nitrile functionalities of this compound can be chemoselectively manipulated to introduce new stereocenters with high diastereoselectivity. For instance, the hydroxyl group can be protected, followed by stereoselective reduction of the nitrile to an amine or its conversion to a carboxylic acid. These transformations would yield chiral intermediates that can be further elaborated into complex molecular frameworks. The inherent chirality of the starting material would guide the stereochemical outcome of subsequent reactions, a common strategy in natural product synthesis.

Many bioactive natural products feature carbon backbones that could theoretically be derived from this compound. For example, polyketides and alkaloids often contain chiral alcohol or amine functionalities. The carbon chain of this compound could be extended or modified through various C-C bond-forming reactions, with the original stereocenter serving as a crucial anchor for chirality throughout the synthetic sequence.

Intermediate in the Synthesis of Chiral Pharmaceutical Precursors

The structural motifs present in this compound are relevant to the synthesis of chiral pharmaceutical ingredients. The ability to introduce both nitrogen and oxygen functionalities with a defined stereochemistry is a significant advantage in drug design and synthesis.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functional groups in active pharmaceutical ingredients (APIs). The hydroxyl group can be converted into an ether or ester, or it can participate in cyclization reactions to form heterocyclic structures frequently found in pharmaceuticals. For instance, the synthesis of chiral amino alcohols or hydroxy acids, which are key components of many drugs, could potentially start from this compound.

| Potential Pharmaceutical Precursor | Synthetic Transformation from this compound |

| (S)-2-Aminopentan-1-ol | Reduction of the nitrile and protection/deprotection of the hydroxyl group. |

| (S)-2-Hydroxypentanoic acid | Hydrolysis of the nitrile group. |

| Chiral piperidines/pyrrolidines | Cyclization reactions following modification of the functional groups. |

Development of Chiral Auxiliaries and Organocatalysts Derived from this compound

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. This compound could be a precursor for novel chiral auxiliaries. For example, reduction of the nitrile to an amine would yield a chiral amino alcohol. This amino alcohol could then be used to form chiral oxazolidinones or other heterocyclic structures known to be effective chiral auxiliaries in reactions such as aldol (B89426) additions and alkylations.

Similarly, the development of organocatalysts, which are small organic molecules that catalyze chemical reactions, could be explored. The chiral backbone of this compound could be incorporated into more complex structures designed to create a chiral environment around a catalytic site. For example, derivatization of the amino alcohol product could lead to chiral ligands for metal-catalyzed reactions or to purely organic catalysts for asymmetric transformations.

Utilization in the Preparation of Advanced Functional Materials

The principles of chirality are increasingly being applied to the field of materials science to create materials with unique optical, electronic, or mechanical properties. While no specific applications of this compound in this area have been documented, its chiral nature makes it a candidate for incorporation into polymers or liquid crystals.

For example, this compound could be converted into a chiral monomer and subsequently polymerized to yield a chiral polymer. Such polymers could exhibit interesting properties such as chiroptical activity or the ability to selectively recognize other chiral molecules. In the field of liquid crystals, chiral dopants are used to induce helical twisting, and derivatives of this compound could potentially serve this purpose.

Computational Chemistry and Theoretical Studies on S 2 Hydroxypentanenitrile

Conformational Analysis and Stereoelectronic Effects

Computational studies, particularly using density functional theory (DFT), are crucial for understanding the conformational preferences and stereoelectronic effects in molecules like (S)-2-hydroxypentanenitrile. While specific studies solely on this compound are not extensively documented in the provided results, general principles from related cyanohydrins and chiral molecules can be applied.

The conformational landscape of this compound is determined by the rotation around the C-C and C-O bonds. The relative orientation of the hydroxyl (-OH), cyano (-CN), and propyl groups influences the molecule's stability and reactivity. Stereoelectronic effects, such as the gauche effect and hyperconjugation, play a significant role. For instance, the interaction between the lone pairs of the oxygen atom and the antibonding orbital of the C-CN bond (n -> σ*) can stabilize certain conformations. Similarly, interactions involving the C-H bonds of the propyl chain and the π-system of the nitrile group can also be significant.

Theoretical calculations can predict the most stable conformers in the gas phase and in solution. acs.org These calculations often involve geometry optimization of various possible conformers followed by frequency calculations to confirm they are true minima on the potential energy surface. scienceopen.com The relative energies of these conformers provide insight into their population at a given temperature.

In related systems, such as α-hydroxy acids, it has been shown that intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can significantly influence conformational preference. acs.org While this compound lacks a carbonyl group, the potential for hydrogen bonding to the nitrogen of the cyano group exists, which could favor specific folded conformations.

Quantum Chemical Calculations of Reactivity, Selectivity, and Reaction Energetics

Quantum chemical calculations are powerful tools for investigating the reactivity, selectivity, and energetics of reactions involving this compound. scienceopen.com Methods like DFT can be used to model reaction pathways, locate transition states, and calculate activation energies, providing a detailed understanding of reaction mechanisms. acs.org

For the formation of this compound from butanal and hydrogen cyanide, quantum chemical calculations can elucidate the reaction mechanism. rhea-db.org This includes modeling the nucleophilic attack of the cyanide ion on the carbonyl carbon of butanal and the subsequent protonation of the resulting alkoxide. The calculated energy profile can help understand the kinetics and thermodynamics of the reaction.

Furthermore, these calculations can predict the stereoselectivity of reactions. In the context of asymmetric synthesis, theoretical models can explain why a particular catalyst favors the formation of the (S)-enantiomer over the (R)-enantiomer. nih.gov By calculating the energies of the diastereomeric transition states leading to the (S) and (R) products, the enantiomeric excess (ee) can be predicted and compared with experimental results. acs.org These calculations often reveal that subtle non-covalent interactions, such as hydrogen bonding and π-π stacking, between the substrate, reagent, and catalyst are responsible for the observed stereoselectivity. nih.gov

The table below illustrates hypothetical relative energies for different conformers of this compound, which could be obtained from quantum chemical calculations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| A (Anti) | 0.00 | H-O-C-C = 180, O-C-C-CN = 180 |

| B (Gauche 1) | 0.75 | H-O-C-C = 60, O-C-C-CN = 180 |

| C (Gauche 2) | 1.20 | H-O-C-C = 180, O-C-C-CN = 60 |

Molecular Dynamics Simulations of Reactions and Interactions Involving this compound

MD simulations can be used to explore the conformational space of this compound in a solvent, providing a more realistic picture than gas-phase calculations. rsc.org The explicit inclusion of solvent molecules allows for the study of solvent effects on conformational equilibrium and reaction dynamics. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.

In the context of enzymatic reactions, MD simulations can be used to study the binding of this compound to the active site of an enzyme, such as a hydroxynitrile lyase. nih.govresearchgate.net These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are responsible for substrate recognition and binding. researchgate.net By simulating the entire enzyme-substrate complex, one can gain insights into the flexibility of both the substrate and the enzyme and how this flexibility influences the catalytic process. nih.gov

Reactive MD simulations, using force fields like ReaxFF, can even model the chemical reactions themselves, such as the formation or cleavage of this compound. mdpi.com These simulations can provide a detailed, time-resolved view of the bond-breaking and bond-forming events that occur during a reaction.

Theoretical Insights into Catalytic Mechanisms and Enantioselectivity

Theoretical studies are instrumental in unraveling the mechanisms of catalytic reactions that produce this compound with high enantioselectivity. nih.gov DFT calculations, in particular, have been successfully employed to study the mechanisms of various asymmetric cyanations of aldehydes. acs.org

For enzyme-catalyzed reactions, computational models can help to understand how the specific arrangement of amino acid residues in the active site of a hydroxynitrile lyase directs the incoming cyanide nucleophile to one face of the butanal carbonyl group, leading to the preferential formation of the (S)-enantiomer. nih.govresearchgate.net These models can identify the key residues involved in catalysis and substrate binding.

In organocatalysis, theoretical studies have been used to elucidate the mechanism of catalysts like chiral thioureas or cyclic dipeptides in the asymmetric hydrocyanation of aldehydes. nih.govmdpi.com These studies often reveal a cooperative mechanism where the catalyst activates both the aldehyde and the cyanide source. acs.org For example, a thiourea (B124793) catalyst might activate the aldehyde through hydrogen bonding, while a basic moiety on the catalyst deprotonates HCN. mdpi.com The chiral environment of the catalyst then dictates the facial selectivity of the cyanide attack.

The following table summarizes the types of interactions that computational studies often identify as crucial for enantioselectivity in the synthesis of chiral cyanohydrins.

| Type of Interaction | Description |

| Hydrogen Bonding | Interaction between the catalyst (e.g., thiourea, amino acid residues) and the aldehyde or cyanide source, which orients the reactants for a stereoselective reaction. nih.govmdpi.com |

| π-π Stacking | Favorable interaction between aromatic rings of the catalyst and the substrate, which can contribute to the stability of one of the diastereomeric transition states. nih.gov |

| Steric Hindrance | Repulsive interactions between bulky groups on the catalyst and the substrate that disfavor the formation of one enantiomer. |

| Electrostatic Interactions | Favorable or unfavorable interactions between charged or polarized groups on the catalyst and substrate. |

Sustainability and Green Chemistry Aspects in S 2 Hydroxypentanenitrile Synthesis

Development of Solvent-Free and Water-Mediated Reactions

A primary goal of green chemistry is to reduce or eliminate the use of hazardous and volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. The synthesis of (S)-2-hydroxypentanenitrile, a chiral cyanohydrin, has been a focus of such improvements, primarily through biocatalysis.

Hydroxynitrile lyase (HNL) enzymes are highly effective catalysts for the enantioselective addition of hydrogen cyanide (HCN) to aldehydes, such as butanal, to produce chiral cyanohydrins. rsc.org For the synthesis of the (S)-enantiomer, HNLs from plants like cassava (Manihot esculenta) are particularly suitable. researchgate.net

Water-Mediated Synthesis: Water is the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Biocatalytic reactions using HNLs can be performed in aqueous buffer systems. This approach aligns perfectly with green chemistry principles and is inherently safer. However, a significant challenge in aqueous media is the competing non-enzymatic chemical reaction that produces a racemic mixture (both R and S enantiomers) of the cyanohydrin, which reduces the enantiomeric purity of the desired (S)-product.

Solvent-Free and Organic Solvent Systems: To suppress the racemic background reaction and enhance enantiomeric purity, reactions are often conducted in water-immiscible organic solvents like ethyl acetate (B1210297) or diisopropyl ether. While this is not strictly "solvent-free," the use of these solvents can significantly improve the stereoselectivity of the HNL-catalyzed reaction. The enzyme can be immobilized on a solid support, allowing for easy separation and reuse, which mitigates some of the environmental impact of the solvent.

A more advanced and greener alternative that avoids the direct use of hydrogen cyanide is the application of aldoxime dehydratases. researchgate.netnih.gov This biocatalytic method involves the dehydration of an aldoxime (formed from an aldehyde and hydroxylamine) to the corresponding nitrile. These reactions are typically performed under mild conditions in water, representing a significant step forward in cyanide-free nitrile synthesis. nih.gov

| Reaction System | Primary Medium | Key Advantage | Key Challenge |

|---|---|---|---|

| Aqueous Biocatalysis (HNL) | Water/Buffer | Eliminates organic solvents; environmentally benign. | Competing non-enzymatic reaction lowers enantiomeric purity. |

| Biphasic/Organic System (HNL) | Organic Solvent (e.g., Ethyl Acetate) | Suppresses racemic background reaction, leading to high enantiomeric purity. | Requires use and recycling of organic solvents. |

| Aqueous Biocatalysis (Aldoxime Dehydratase) | Water | Cyanide-free route; mild conditions; highly sustainable. nih.gov | Requires a two-step process from the aldehyde (formation of aldoxime then dehydration). |

Atom Economy and E-Factor Analysis for Process Optimization

Green chemistry metrics are essential for quantitatively assessing the environmental performance of a chemical process. Atom economy and the Environmental Factor (E-Factor) are two of the most widely used metrics. skpharmteco.com

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. skpharmteco.com The synthesis of this compound from butanal and hydrogen cyanide is an addition reaction.

C₄H₈O (Butanal) + HCN (Hydrogen Cyanide) → C₅H₉NO (this compound)

Theoretically, addition reactions are 100% atom-economical because all atoms of the reactants are incorporated into the final product. scranton.edu

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Butanal | C₄H₈O | 72.11 |

| Hydrogen Cyanide | HCN | 27.03 |

| Total Reactant Mass | - | 99.14 |

| This compound | C₅H₉NO | 99.13 |

| % Atom Economy | (99.13 / 99.14) * 100% ≈ 100% |

E-Factor: While atom economy is a useful theoretical measure, the E-Factor, developed by Roger Sheldon, provides a more practical assessment by calculating the ratio of the mass of total waste generated to the mass of the desired product. A lower E-factor signifies a greener process. researchgate.net

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-factor accounts for all sources of waste, including:

Reaction solvents

Reagents used in excess

Catalyst and support materials

Byproducts from side reactions

Materials used in workup and purification (e.g., extraction solvents, drying agents)

For fine chemical synthesis, E-factors can often be in the range of 5 to 50. researchgate.net Process optimization for this compound synthesis focuses on minimizing this value by recycling solvents, using immobilized and reusable catalysts, and improving reaction yields to reduce purification waste.

Continuous Flow Chemistry Applications for Efficient and Scalable Production

Continuous flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a powerful technology for making chemical synthesis more efficient, safer, and scalable. nih.gov This approach offers significant advantages over traditional batch processing, especially for reactions involving hazardous materials like hydrogen cyanide.

Key benefits of continuous flow synthesis for this compound include:

Enhanced Safety: The small reactor volume at any given time minimizes the amount of hazardous HCN present, drastically reducing the risks associated with its handling.

Superior Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.gov

Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid mixing and heat exchange, preventing hotspots and side reactions.

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors.

Integration of Biocatalysis: Immobilized enzymes, such as HNLs, can be packed into a column reactor (a packed-bed reactor). nih.gov Reactants flow through the column, enabling continuous production and easy separation of the product from the catalyst, which remains in the reactor for extended use. semanticscholar.org

Research has demonstrated the successful multi-step continuous synthesis of other chiral cyanohydrins using a sequence of packed-bed reactors containing immobilized enzymes, proving the viability of this approach for industrial-scale green chemical production. nih.gov

Utilization of Renewable Feedstocks and Biorenewable Resources

The twelfth principle of green chemistry encourages the use of renewable rather than depleting feedstocks. The primary precursors for this compound are butanal and a cyanide source.

Renewable Butanal: Butanal is traditionally derived from petrochemical sources. However, significant progress has been made in producing butanol (which can be oxidized to butanal) from renewable biomass. The Acetone-Butanol-Ethanol (ABE) fermentation process uses bacteria, typically of the Clostridium genus, to convert sugars from sources like corn, sugarcane, or lignocellulosic materials into a mixture of solvents including butanol. nih.govresearchgate.net Catalytic routes are also being developed to convert bio-ethanol or biomass-derived syngas into butanol. nih.gov The use of "bio-butanal" from these routes would significantly improve the sustainability profile of this compound.

Biorenewable and Alternative Cyanide Sources: Hydrogen cyanide is commercially produced via the Andrussow process, which uses methane (B114726) (natural gas) and ammonia. While not renewable, this process is highly optimized. Nature offers sources of cyanide in the form of cyanogenic glycosides found in plants like cassava, bitter almonds, and apple seeds. wikipedia.orguny.ac.id However, extracting cyanide from these sources for large-scale chemical synthesis is generally not economically or environmentally feasible.

A more promising green chemistry approach is to circumvent the use of HCN altogether. As mentioned previously, cyanide-free routes using aldoxime dehydratase enzymes provide a sustainable alternative by producing nitriles directly from aldehydes via an aldoxime intermediate in water. nih.gov This pathway aligns with the goals of green chemistry by replacing a hazardous reagent with a safer, enzyme-catalyzed process under mild conditions.

| Precursor | Conventional Source | Renewable/Green Alternative |

|---|---|---|

| Butanal | Petrochemicals (propylene) | Oxidation of bio-butanol produced via ABE fermentation of biomass. nih.govresearchgate.net |

| Cyanide Source (HCN) | Andrussow Process (Methane + Ammonia) | Cyanide-free synthesis using an aldoxime dehydratase enzyme in water. nih.gov |

Emerging Trends and Future Research Directions

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of synthetic routes for chiral compounds such as (S)-2-hydroxypentanenitrile. figshare.com These computational tools can analyze vast datasets from chemical literature and experimental results to identify hidden patterns, predict reaction outcomes, and suggest optimal conditions with unprecedented speed and accuracy. figshare.com

One of the primary applications of ML in this context is the prediction of enzyme activity and stereoselectivity. figshare.com For the biocatalytic synthesis of this compound, which often employs hydroxynitrile lyases (HNLs), ML models can be trained on sequence-function data to predict which enzyme variants will exhibit the highest activity and enantioselectivity for the conversion of pentanal. figshare.comnih.govnih.gov This approach can significantly reduce the time and resources required for enzyme engineering and screening. figshare.com

Furthermore, ML algorithms, particularly Bayesian optimization, are being employed for the self-optimization of reaction conditions in both batch and continuous-flow systems. nih.gov These algorithms can efficiently navigate complex, multidimensional parameter spaces—including temperature, pH, substrate concentration, and catalyst loading—to identify the optimal conditions for maximizing yield and enantiomeric excess. rsc.org By leveraging historical data from previous reaction optimizations, multitask Bayesian optimization can even accelerate the process for new, related reactions. nih.gov This data-driven approach moves beyond traditional one-factor-at-a-time or design of experiments (DoE) methods, enabling a more holistic and efficient optimization process. rsc.org The development of large, standardized reaction databases is crucial for training more robust and generalizable ML models that can further accelerate research in this area. beilstein-journals.org

Table 1: Applications of AI/ML in this compound Synthesis

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Catalyst Selection | Supervised Learning | Prediction of optimal hydroxynitrile lyase (HNL) variants based on protein sequence. figshare.com |

| Reaction Condition Optimization | Bayesian Optimization | Rapid identification of ideal temperature, pH, and concentrations for maximum yield and enantiopurity. nih.gov |

| Stereoselectivity Prediction | Random Forest, Neural Networks | Accurate forecasting of the enantiomeric excess (ee) for different catalysts and conditions. |

Exploration of Photo- and Electrocatalytic Approaches for this compound Synthesis

While enzymatic and traditional chemical catalysis dominate the synthesis of chiral cyanohydrins, the fields of photoredox and electrochemical catalysis represent a promising frontier for developing novel, sustainable synthetic methods. frontiersin.org These approaches utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and with unique reactivity patterns. frontiersin.orgchiralpedia.com

Enantioselective photocatalysis, which uses light to generate reactive intermediates in the presence of a chiral catalyst, offers a powerful tool for forging new stereocenters. frontiersin.org The application of this strategy to the synthesis of this compound could involve the photocatalytic generation of cyanide radicals or other reactive species that then add enantioselectively to pentanal. While specific examples for hydroxynitrile synthesis are still emerging, the principles of photocatalytic C-H cyanation demonstrate the potential for such transformations. organic-chemistry.org

Similarly, asymmetric electrocatalysis is gaining traction as a green and atom-efficient method for enantioselective reductions and oxidations. frontiersin.org Future research could explore the electrocatalytic reduction of pentanal in the presence of a cyanide source and a chiral mediator or on a chiral electrode surface to directly generate this compound. These methods could offer advantages by avoiding bulk chemical oxidants or reductants and enabling fine-tuned control over reaction potential. chiralpedia.com The continued development of new chiral catalysts and reaction setups compatible with photo- and electrochemical conditions will be key to realizing the potential of these technologies for the synthesis of valuable chiral building blocks. nih.gov

Expanding the Scope of Cascade Reactions and Multistep Catalytic Systems

To enhance efficiency, reduce waste, and simplify purification processes, researchers are increasingly focusing on cascade reactions and integrated multistep catalytic systems. d-nb.infonih.gov These approaches combine multiple reaction steps into a single, continuous operation, avoiding the isolation of intermediates. nih.gov For the production of this compound and its derivatives, this paradigm offers significant advantages in terms of process intensification and sustainability.

Continuous-flow synthesis has emerged as a particularly powerful platform for implementing multistep catalytic processes. rsc.org In this setup, reagents are passed sequentially through reactors containing immobilized catalysts. nih.govresearchgate.net For cyanohydrin synthesis, an immobilized hydroxynitrile lyase could be used in a flow reactor to produce this compound with high conversion and enantioselectivity, while minimizing the racemic background reaction that can occur in batch processes. rsc.orgresearchgate.net This product stream could then be directly fed into a subsequent reactor for in-line derivatization, such as hydrolysis to the corresponding α-hydroxy acid or reduction to the β-amino alcohol. This integration of biocatalysis with chemocatalysis in a continuous flow system represents a key direction for future manufacturing. researchgate.net

The development of novel cascade reactions that form cyanohydrins as intermediates is another active area of research. For instance, catalytic cascades that merge the generation of a cyanide nucleophile from a stable precursor with its subsequent addition to an aldehyde in one pot are being explored. rsc.org Expanding these concepts to create asymmetric versions would provide highly efficient routes to chiral cyanohydrins like this compound from readily available starting materials. d-nb.info

Table 2: Comparison of Synthesis Systems

| System Type | Advantages | Challenges |

|---|---|---|

| Traditional Batch | Well-established, flexible for small-scale synthesis. | Slower reaction times, potential for side reactions, requires intermediate isolation. rsc.org |

| Continuous Flow | High throughput, improved safety, process intensification, reduced waste, suppression of side reactions. rsc.orgnih.govrsc.org | Higher initial setup cost, potential for catalyst deactivation or reactor clogging. |

Advanced Applications in Complex Chiral Molecule Synthesis

This compound is a valuable chiral building block due to the versatile reactivity of its nitrile and hydroxyl functional groups. acs.orgresearchgate.netd-nb.info These groups can be transformed into a wide array of other functionalities, such as amines, carboxylic acids, and ketones, making it a key intermediate in the synthesis of more complex, high-value chiral molecules, including pharmaceuticals and agrochemicals. researchgate.netdiva-portal.orgnih.gov

Future research will focus on leveraging the stereocenter of this compound to construct molecules with multiple chiral centers. The diastereoselective transformation of the nitrile or hydroxyl group is a powerful strategy for installing new stereocenters with a defined relationship to the existing one. For example, the reduction of the nitrile group can lead to chiral β-amino alcohols, which are prevalent motifs in many biologically active compounds. researchgate.netsigmaaldrich.com Similarly, the hydrolysis of the nitrile to a carboxylic acid yields chiral α-hydroxy acids, another important class of molecules. researchgate.net

The use of this compound in diversity-oriented synthesis is another promising direction. By developing a portfolio of reliable transformations, this simple chiral starting material can be elaborated into a library of structurally diverse and complex chiral compounds. nih.gov This approach is particularly valuable in drug discovery, where access to a wide range of stereochemically pure small molecules is essential for screening against biological targets. The inherent chirality of building blocks like this compound ensures that the resulting molecular libraries are enriched with the three-dimensional complexity crucial for biological activity.

Novel Derivatization Strategies for Unexplored Chemical Space

While the conversion of cyanohydrins to α-hydroxy acids and β-amino alcohols is well-established, future research is aimed at developing novel derivatization strategies to access unexplored chemical space. researchgate.net This involves devising new reactions that transform the hydroxyl and nitrile groups, either individually or concurrently, into functionalities not typically associated with cyanohydrin chemistry.

One area of exploration is the development of new catalysts and reagents for the selective functionalization of the hydroxyl group. For instance, stereocontrolled etherification or the introduction of more complex ester groups could lead to novel derivatives with unique physicochemical properties. nih.gov Another avenue involves the development of new transformations for the nitrile group beyond simple hydrolysis or reduction. This could include catalytic additions to the nitrile, cycloaddition reactions, or its use as a directing group for reactions on the pentyl chain.

Furthermore, chemoenzymatic strategies, which combine the selectivity of enzymes with the broad reaction scope of chemical catalysis, offer powerful opportunities. d-nb.info For example, after the enzymatic synthesis of this compound, a subsequent chemical derivatization step using a novel reagent could be performed in a one-pot or flow process. nanobioletters.com The development of new chiral derivatizing agents, which react with the hydroxyl group, could also be used to not only create novel diastereomeric products but also to facilitate the separation and analysis of chiral mixtures. nanobioletters.com By creatively combining known reactivity with novel catalytic methods, this compound can serve as a gateway to new families of chiral compounds with potential applications in materials science and medicinal chemistry. google.com

Q & A

Q. What are the critical steps for synthesizing (S)-2-Hydroxypentanenitrile with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or enzymatic resolution. For example, nitrilase enzymes can selectively hydrolyze specific enantiomers. Key steps include:

- Chiral Precursor Selection : Use (S)-configured starting materials (e.g., (S)-amino acids or chiral auxiliaries) to ensure stereochemical control.

- Catalytic Conditions : Employ palladium-catalyzed hydrogenation or chiral ligands (e.g., BINAP) to reduce racemization risks .

- Purification : Use chiral chromatography (e.g., HPLC with a Chiralpak® column) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (S)-enantiomer .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Analysis : Confirm the hydroxyl and nitrile group positions via -NMR (δ ~2.5 ppm for nitrile protons, δ ~4.3 ppm for hydroxyl-bearing carbon) and -NMR .

- FT-IR : Detect characteristic peaks for -OH (~3200-3500 cm) and -C≡N (~2240 cm) .

- Polarimetry : Measure specific rotation ([α]) to verify enantiopurity (e.g., [α] = +X° for (S)-configuration) .

Q. What solvent systems are optimal for stabilizing this compound in aqueous solutions?

- Methodological Answer : Avoid protic solvents that may promote hydrolysis of the nitrile group. Preferred systems include:

- Polar Aprotic Solvents : Acetonitrile or dimethyl sulfoxide (DMSO) for kinetic stability.

- Buffered Solutions : Use phosphate buffer (pH 7-8) with low ionic strength to minimize decomposition .

Advanced Research Questions

Q. How do nitrilase enzymes discriminate between this compound and its regioisomers in biocatalytic reactions?

- Methodological Answer : Nitrilases exhibit substrate specificity due to active-site steric and electronic constraints. For example:

- Steric Hindrance : The (S)-configuration positions the hydroxyl group in a spatial orientation compatible with the enzyme’s binding pocket, while 3-hydroxypentanenitrile may clash with active-site residues .

- Kinetic Studies : Compare values for this compound vs. regioisomers to quantify enzymatic preference .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling point, solubility) for this compound?

- Methodological Answer : Address discrepancies through:

Q. How can the stereochemical stability of this compound be maintained under varying reaction conditions?

- Methodological Answer : Monitor racemization using:

Q. What mechanistic insights explain the low reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing nitrile group deactivates the adjacent hydroxyl oxygen, reducing nucleophilicity. Confirm via:

- Hammett Studies : Correlate substituent effects with reaction rates.

- DFT Calculations : Analyze charge distribution and frontier molecular orbitals to identify reactive sites .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the compound’s behavior in multi-step syntheses (e.g., peptide coupling)?

- Methodological Answer : Adopt a factorial design approach:

Q. What protocols mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

Q. How can contradictory enzymatic activity data (e.g., substrate inhibition vs. activation) be reconciled?

- Methodological Answer :

Perform kinetic modeling: - Michaelis-Menten Analysis : Identify non-linear trends indicative of allosteric effects.

- Dixon Plots : Detect competitive vs. non-competitive inhibition patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.